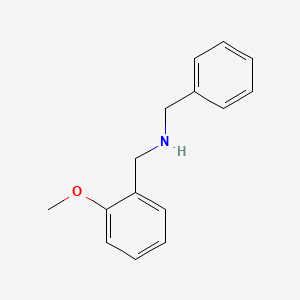

Benzyl-(2-methoxybenzyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRPWRHFPWEBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990154 | |

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-89-4 | |

| Record name | 69875-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Benzyl 2 Methoxybenzyl Amine and Analogues

Amination Reactions in Benzyl-(2-methoxybenzyl)amine Synthesis

The formation of the amine bond is the central transformation in the synthesis of this compound. Several distinct amination strategies have been effectively employed for this purpose, each with its own advantages and substrate scope.

Reductive Amination Approaches

Reductive amination is a widely utilized and highly versatile method for the synthesis of secondary and tertiary amines. This reaction typically proceeds through the in-situ formation of an imine or iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced to the corresponding amine.

A primary route to this compound involves the reductive amination of 2-methoxybenzaldehyde (B41997) with benzylamine (B48309). This reaction can be carried out using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice due to its selectivity; it readily reduces the imine intermediate but not the starting aldehyde. ias.ac.in The reaction can be performed as a "one-pot" process where the aldehyde, amine, and reducing agent are mixed together, or in a stepwise manner involving the pre-formation and isolation of the imine followed by reduction. ias.ac.in The direct reductive amination of aromatic aldehydes with ammonia (B1221849) using molecular hydrogen has also been explored, offering a pathway to primary benzylamines which can then be further alkylated. nih.gov

Studies have shown that the reductive amination of aromatic aldehydes with aqueous ammonia can lead to the formation of hydrobenzamides, which upon reduction with sodium borohydride yield a mixture of primary and secondary benzylamines. ias.ac.in More advanced catalytic systems, such as those based on dibutyltin (B87310) dichloride with phenylsilane (B129415) as the reductant, have also been developed for the direct reductive amination of aldehydes and ketones. acs.org Gold catalysts supported on various oxides like TiO2 and CeO2/TiO2 have demonstrated high efficacy in the reductive amination of ketones with benzylamine under hydrogen pressure. researchgate.net

Table 1: Reductive Amination Approaches

| Carbonyl Precursor | Amine Precursor | Reducing Agent/Catalyst | Product | Key Features |

| 2-Methoxybenzaldehyde | Benzylamine | NaBH₄ | This compound | "One-pot" or stepwise procedure. ias.ac.in |

| Aromatic Aldehydes | Aqueous Ammonia | H₂, Metal Catalysts | Primary and Secondary Benzylamines | Can produce mixtures. ias.ac.in |

| 4-Methoxybenzaldehyde | Aniline (B41778) | Phenylsilane, Dibutyltin Dichloride | N-(4-methoxybenzyl)aniline | Catalytic silane-based method. acs.org |

| Cyclohexanone | Benzylamine | H₂, Au/TiO₂ or Au/CeO₂/TiO₂ | N-Benzylcyclohexylamine | High yield under hydrogen pressure. researchgate.net |

| Benzaldehyde (B42025) | Ammonia | H₂, RuCl₂(PPh₃)₃ | Benzylamine | Efficient for a broad range of primary amines. nih.gov |

Direct Alkylation of Amines with Alcohol Precursors

The direct N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, represents an atom-economical and environmentally benign approach to amine synthesis. nih.gov This strategy avoids the pre-oxidation of the alcohol to an aldehyde and the use of stoichiometric reducing agents.

In this method, a transition metal catalyst temporarily oxidizes the alcohol to an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst. A variety of transition metal complexes based on iridium, ruthenium, iron, cobalt, manganese, copper, palladium, and nickel have been developed for this transformation. nih.govacs.orgresearchgate.net For instance, nitrile-substituted N-heterocyclic carbene (NHC)-Ir(III) and NHC-Ru(II) complexes have been shown to be effective catalysts for the N-alkylation of various amines with alcohols. acs.org Manganese(II) chloride and bromopentacarbonylmanganese(I) have also been utilized as inexpensive and non-toxic catalysts for this purpose. acs.org

Table 2: Direct Alkylation of Amines with Alcohol Precursors

| Amine | Alcohol | Catalyst System | Product | Key Features |

| Aniline | Benzyl (B1604629) alcohol | NHC-Ir(III) or NHC-Ru(II) complexes | N-Benzylaniline | Atom-economical "borrowing hydrogen" method. nih.govacs.org |

| Aromatic Amines | Aliphatic/Aromatic Alcohols | Zinc-based catalyst | Mono-alkylated products | Good to excellent yields. researchgate.net |

| Aniline | Aromatic/Aliphatic Alcohols | Ni(COD)₂ / KOH | Functionalized anilines | Ligand-free nickel-based system. rsc.org |

| Various Amines | Various Alcohols | MnCl₂ or MnBr(CO)₅ / PPh₃ | Secondary Amines | Inexpensive and non-toxic catalyst. acs.org |

Copper-Catalyzed Amination Techniques

Copper-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl and N-alkyl amines. chemistryviews.org These methods are particularly useful for the arylation of amines with aryl halides. The use of copper is advantageous due to its low cost compared to other transition metals like palladium. youtube.com

The reaction typically involves a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base. For example, CuO nanoparticles have been used to catalyze the arylation of benzylamine and other amines with aryl iodides in a KOH/DMSO system. mdpi.com More recently, advancements have focused on developing milder reaction conditions and expanding the substrate scope. Systems using anionic N,N'-diarylbenzene-1,2-diamine ligands with a weaker base like sodium trimethylsilanolate (NaOTMS) have been shown to be effective for the amination of base-sensitive aryl bromides. chemistryviews.org These reactions can tolerate a variety of functional groups that might be incompatible with stronger bases. chemistryviews.org Copper sulfate (B86663) has also been used to catalyze the N-arylation of amines with aryliodonium ylides in water, offering an environmentally friendly approach. beilstein-journals.org

Table 3: Copper-Catalyzed Amination Techniques

| Amine | Aryl Halide/Ylide | Catalyst System | Product | Key Features |

| Benzylamine | Iodobenzene | CuO nanoparticles / KOH | N-Phenylbenzylamine | Nanoparticle-catalyzed arylation. mdpi.com |

| Primary/Secondary Amines | Base-sensitive Aryl Bromides | CuI / N,N'-diarylbenzene-1,2-diamine ligand / NaOTMS | N-Aryl Amines | Tolerates base-sensitive functional groups. chemistryviews.org |

| Primary/Secondary Amines | Aryliodonium Ylides | CuSO₄·5H₂O | N-Aryl Amines | Reaction in water as a green solvent. beilstein-journals.org |

| Various Amines | Aryl Chlorides | Cu catalyst / N¹,N²-diaryl diamine ligands | N-Aryl Amines | Mild reaction conditions. nih.gov |

Oxidative Self-Coupling Reactions of Benzylamines

The oxidative self-coupling of primary benzylamines offers a direct route to N-benzylidenebenzylamines (imines), which can then be reduced to the corresponding secondary amines. This method involves the oxidation of two molecules of a primary amine, where one is oxidized to an aldehyde and the other remains as the amine, followed by condensation to form the imine.

Various catalytic systems have been developed to promote this transformation. Metal-free catalysts, such as salicylic (B10762653) acid derivatives, can efficiently catalyze the oxidative coupling of benzylamines under an oxygen atmosphere to afford high yields of the corresponding imines. nih.gov The reaction mechanism is thought to proceed through a radical pathway. acs.org Other catalytic systems include those based on manganese(II) with tert-butyl hydroperoxide as the oxidant. researchgate.net Photocatalytic methods using visible light and catalysts like Ru(II) polypyridyl complexes have also been explored, where singlet oxygen is believed to be the mediating species. researchgate.net Furthermore, electrochemical methods provide a metal- and oxidant-free approach to the oxidative coupling of amines. rsc.org

Specifically for the synthesis of a symmetrical analogue of the target compound, the oxidative coupling of o-methoxybenzylamine would yield N-(o-methoxybenzylidene)-o-methoxybenzylamine. acs.org Subsequent reduction of this imine would provide bis(2-methoxybenzyl)amine.

Table 4: Oxidative Self-Coupling Reactions of Benzylamines

| Benzylamine Derivative | Catalyst/Conditions | Intermediate Product (Imine) | Key Features |

| Benzylamine | Salicylic acid derivatives / O₂ | N-Benzylidenebenzylamine | Metal-free organocatalysis. nih.gov |

| o-Methoxybenzylamine | Salicylic acid derivatives / O₂ | N-(o-methoxybenzylidene)-o-methoxybenzylamine | Synthesis of symmetrical imine. acs.org |

| Benzylamine | Mn(II) / tert-BuOOH | N-Benzylidenebenzylamine | Manganese-catalyzed oxidation. researchgate.net |

| Benzylamine | Ru(II) polypyridyl complexes / Visible light / O₂ | N-Benzylidenebenzylamine | Photocatalytic approach. researchgate.net |

| Benzylamine | Electrochemical oxidation | N-Benzylidenebenzylamine | Metal- and oxidant-free method. rsc.org |

Amidation Reactions for Related Amine Synthesis

Amidation reactions, which form an amide bond from a carboxylic acid or its derivative and an amine, are fundamental in organic synthesis. While not a direct route to this compound, they are crucial for synthesizing a vast array of related amine analogues. The resulting amide can be subsequently reduced to the corresponding amine.

Traditional methods often require the activation of the carboxylic acid to a more reactive species like an acid chloride or anhydride. researchgate.net Modern coupling reagents such as HATU, HOBt, and various carbodiimides are also widely used. researchgate.net More direct and sustainable methods are continually being developed. For example, tris(2,2,2-trifluoroethyl) borate (B1201080) has been used to directly synthesize amides from carboxylic acids and amines. acs.org Niobium(V) oxide has been identified as an effective heterogeneous catalyst for the amidation of carboxylic acids and esters with amines. researchgate.net Titanium tetrachloride can also mediate the direct condensation of carboxylic acids and amines to form amides. nih.gov

For instance, the reaction of a benzoic acid derivative with benzylamine would produce an N-benzylbenzamide. nih.gov This amide can then be reduced using a suitable reducing agent like lithium aluminum hydride to yield the corresponding substituted dibenzylamine (B1670424).

Table 5: Amidation Reactions for Related Amine Synthesis

| Carboxylic Acid/Derivative | Amine | Coupling Reagent/Catalyst | Amide Product | Key Features |

| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃ | N-Benzyl-2-phenylacetamide | Direct amidation using a borate reagent. acs.org |

| Benzoic acid | Benzylamine | PPh₃ / N-chlorophthalimide | N-Benzylbenzamide | In situ generation of phosphonium (B103445) salts. nih.gov |

| n-Dodecanoic acid | Aniline | Nb₂O₅ | N-Phenyl-dodecanamide | Heterogeneous catalysis. researchgate.net |

| Benzoic acid | Aniline | TiCl₄ | N-Phenylbenzamide | Titanium-mediated direct condensation. nih.gov |

| Benzoic acid derivatives | Benzylamine | Various coupling reagents | N-Benzylbenzamide derivatives | Fundamental for creating diverse analogues. researchgate.netgoogle.com |

Precursor Synthesis and Functionalization for this compound Derivatives

The synthesis of functionalized this compound derivatives relies on the availability of appropriately substituted precursors, namely benzylamines and benzaldehydes.

The key aldehyde precursor for the direct synthesis of the title compound is 2-methoxybenzaldehyde. nih.gov This can be prepared from m-hydroxybenzaldehyde through methylation. orgsyn.org Alternatively, it can be synthesized from m-anisaldehyde. cdnsciencepub.com The synthesis of functionalized benzaldehydes can also be achieved through various formylation reactions of substituted phenols or anisoles. For example, 4-hydroxy-2-methoxybenzaldehyde (B14303) can be prepared from m-methoxyphenol through a Vilsmeier-Haack reaction. google.com

The synthesis of functionalized benzylamines is equally important. These can be prepared by the reductive amination of the corresponding benzaldehydes with ammonia or by the reduction of benzonitriles. arkat-usa.orgresearchgate.net For instance, functionalized benzylamines can be obtained in good yields by the direct reductive amination of arylaldehydes using a sodium borohydride-acetic acid system. arkat-usa.org

Once the core this compound structure is formed, further functionalization can be carried out on the aromatic rings, provided that appropriate functional groups were incorporated into the precursors. This allows for the creation of a library of analogues with diverse properties.

Table 6: Precursor Synthesis and Functionalization

| Precursor Type | Starting Material | Synthetic Method | Product |

| Aldehyde | m-Hydroxybenzaldehyde | Methylation | 2-Methoxybenzaldehyde orgsyn.org |

| Aldehyde | m-Methoxyphenol | Vilsmeier-Haack Reaction | 4-Hydroxy-2-methoxybenzaldehyde google.com |

| Aldehyde | m-Bromophenol | Formylation followed by Methylation | 6-Bromo-2-methoxybenzaldehyde cdnsciencepub.com |

| Amine | Arylaldehydes | Reductive Amination with Ammonia | Functionalized Benzylamines arkat-usa.org |

| Amine | Benzonitrile | Reduction | Benzylamine researchgate.net |

Generation of 2-Methoxybenzylamine (B130920) Intermediates

A crucial building block for the target molecule is 2-methoxybenzylamine. Several methods exist for its preparation, primarily involving the reduction of a suitable precursor or the direct introduction of the amino group.

One common strategy is the reduction of 2-methoxybenzonitrile (B147131) . This can be achieved using various reducing agents. For instance, a mixture of H₃N·BH₃ and tetraethylsilane (B1293383) in THF has been shown to effectively reduce the nitrile to the corresponding amine. chemicalbook.com Another approach involves catalytic hydrogenation, where 2-methoxybenzonitrile is treated with hydrogen gas in the presence of a catalyst like palladium on carbon.

Alternatively, reductive amination of 2-methoxybenzaldehyde provides a direct route to 2-methoxybenzylamine. This reaction involves the condensation of the aldehyde with an ammonia source, such as ammonia water, to form an imine intermediate, which is then reduced in situ. chemicalbook.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst. chemicalbook.comyoutube.com

A historical method for preparing a related compound, 2-hydroxybenzylamine, involved the reduction of 2-methoxybenzaldehyde oxime with sodium amalgam, followed by demethylation with concentrated HCl. sciencemadness.org This highlights the possibility of using oximes as precursors to benzylamines. The direct reduction of salicylaldehyde (B1680747) oxime has also been explored as a potential route. sciencemadness.org

Furthermore, 2-methoxybenzylamine can be synthesized from 2-bromoanisole (B166433) through a multi-step process involving the introduction of a protected amino group followed by deprotection. guidechem.com For example, reaction with sodium 1,3-dioxo-1,3-dihydro-isoindole-2-ylmethyl trifluoroborate in the presence of a palladium catalyst, followed by treatment with hydrazine (B178648) hydrate, yields the desired amine. guidechem.com

| Starting Material | Reagents | Product | Reference |

| 2-Methoxybenzonitrile | H₃N·BH₃, Tetraethylsilane, THF | 2-Methoxybenzylamine | chemicalbook.com |

| 2-Methoxybenzaldehyde | Ammonia water, Pd catalyst, H₂ | 2-Methoxybenzylamine | chemicalbook.com |

| 2-Bromoanisole | 1. Sodium 1,3-dioxo-1,3-dihydro-isoindole-2-ylmethyl trifluoroborate, Pd(OAc)₂, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, Cs₂CO₃ 2. Hydrazine hydrate, Methanol (B129727) | 2-Methoxybenzylamine | guidechem.com |

Functionalization of Benzyl Alcohol Derivatives

The synthesis of this compound can also be approached by forming the C-N bond through the reaction of a benzyl alcohol derivative with an amine. A prominent method in this category is reductive amination . organic-chemistry.orgmasterorganicchemistry.com This powerful one-pot reaction combines an aldehyde or ketone with an amine and a reducing agent. organic-chemistry.orgmasterorganicchemistry.com To synthesize this compound, one could react benzaldehyde with 2-methoxybenzylamine, or conversely, 2-methoxybenzaldehyde with benzylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the secondary amine. youtube.commasterorganicchemistry.com

A variety of reducing agents can be employed for reductive amination, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. youtube.commasterorganicchemistry.com Other systems, such as catalytic hydrogenation (e.g., H₂/Pd/C), can also be used. organic-chemistry.org

Strategies for Substituted Benzylamine Structures

The direct alkylation of amines with alkyl halides is a classical method for forming C-N bonds. wikipedia.orgfishersci.co.uk In the context of this compound synthesis, this could involve the reaction of benzylamine with 2-methoxybenzyl halide or 2-methoxybenzylamine with benzyl halide. However, this method is often plagued by a lack of selectivity, leading to the formation of mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.orgucalgary.ca This is because the product secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com

To circumvent the issue of over-alkylation, strategies involving protecting groups can be employed. For instance, a primary amine can be reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. orgsyn.org This sulfonamide can then be alkylated, and the protecting group subsequently removed using a thiol, such as thiophenol, to yield the desired secondary amine. orgsyn.org

Another approach involves the use of specific catalytic systems. For example, the Hartwig-Buchwald C-N coupling reaction allows for the palladium-catalyzed coupling of amines with aryl halides or triflates, providing a powerful tool for the synthesis of substituted anilines and related compounds. fishersci.co.uk While typically used for aromatic C-N bond formation, variations of this methodology can be adapted for the synthesis of benzylamines.

Recent research has also explored novel strategies, such as the divergent alkyl amine insertion into α,β-unsaturated ketones, which can lead to the formation of complex substituted amine structures. acs.org

| Reactant 1 | Reactant 2 | Conditions | Product | Challenges | Reference |

| Benzylamine | 2-Methoxybenzyl halide | Base | This compound | Over-alkylation, mixture of products | masterorganicchemistry.comlibretexts.org |

| 2-Methoxybenzylamine | Benzyl halide | Base | This compound | Over-alkylation, mixture of products | masterorganicchemistry.comlibretexts.org |

| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride, then 3-phenylpropyl bromide, then thiophenol | Stepwise protection, alkylation, deprotection | N-(4-Methoxybenzyl)-3-phenylpropylamine | Multi-step process | orgsyn.org |

Stereoselective Synthetic Approaches for Amine Compounds

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for preparing chiral analogues. The development of asymmetric methods for amine synthesis is an active area of research. One approach involves the use of chiral auxiliaries, where a chiral group is temporarily attached to the amine or a precursor, directing the stereochemical outcome of a subsequent reaction.

Another powerful strategy is asymmetric reductive amination . This can be achieved by using a chiral reducing agent or, more commonly, a chiral catalyst. For example, chiral Brønsted acids have been shown to catalyze the enantioselective reductive amination of ketones, leading to the formation of chiral amines with high enantiomeric excess. organic-chemistry.org Similarly, chiral iridium complexes have been developed for the direct asymmetric reductive amination of ketones. organic-chemistry.org

Application of Green Chemistry Principles in Amine Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are more environmentally benign. In the context of amine synthesis, this translates to several key considerations.

One principle is the use of catalytic methods over stoichiometric reagents to minimize waste. The use of catalytic hydrogenation for reductive amination is a prime example, as it uses hydrogen gas as the reductant and generates water as the only byproduct. chemicalbook.com

Another focus is the use of safer and more environmentally friendly solvents and reagents . For instance, reductive amination reactions can be performed in water using nanomicellar catalysis, which avoids the need for volatile organic solvents. organic-chemistry.org The use of borane-trimethylamine as a reducing agent for methylation and formylation of amines with CO₂ under metal-free conditions is another example of a greener alternative. organic-chemistry.org

Furthermore, developing atom-economical reactions is a central goal. Reductive amination is generally considered an atom-economical process as most of the atoms from the reactants are incorporated into the final product.

The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, also contributes to a greener process by reducing solvent usage and waste generation. youtube.comgoogle.com

Reaction Mechanisms and Kinetic Studies of Benzyl 2 Methoxybenzyl Amine Transformations

Mechanistic Investigations of Amine Formation Pathways

The formation of Benzyl-(2-methoxybenzyl)amine, an unsymmetrically substituted secondary amine, is most commonly achieved through reductive amination. This well-established method involves the reaction of a carbonyl compound with a primary amine. frontiersin.orgnih.gov In the case of this compound, this would typically involve the reaction of 2-methoxybenzaldehyde (B41997) with benzylamine (B48309) or benzaldehyde (B42025) with 2-methoxybenzylamine (B130920).

The reaction proceeds via a two-step mechanism:

Imine Formation: The primary amine adds to the carbonyl group to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (also known as a Schiff base). wikipedia.orgwikipedia.org This step is reversible. libretexts.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond, yielding the secondary amine. frontiersin.orgnih.gov This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) derivatives or through catalytic hydrogenation. youtube.comyoutube.com

Catalytic Cycle Analysis in Metal-Mediated Benzylamine Syntheses

Metal catalysts play a crucial role in the reductive amination process, particularly in the reduction of the imine intermediate. Both noble and non-noble metal catalysts have been employed for this purpose. nih.gov

A general catalytic cycle for the reductive amination using a metal catalyst and molecular hydrogen (H₂) involves the following key steps:

Catalyst Activation: The metal catalyst, often supported on materials like carbon (e.g., Pd/C), adsorbs hydrogen gas to form active metal hydride species. wikipedia.org

Imine Coordination: The imine intermediate, formed from the condensation of the aldehyde and amine, coordinates to the metal center.

Hydrogenation: The coordinated imine is then reduced by the metal hydride species. This involves the transfer of hydrogen atoms to the carbon and nitrogen atoms of the C=N double bond.

Product Release and Catalyst Regeneration: The resulting secondary amine is released from the catalyst surface, and the catalyst is regenerated to participate in another cycle.

The choice of catalyst can significantly influence the reaction's selectivity and efficiency. For instance, ruthenium-based catalysts, such as RuCl₂(PPh₃)₃, have been shown to be effective for the reductive amination of a wide range of aldehydes and ketones. nih.gov Cobalt-based catalysts have also been developed as a non-noble metal alternative. acs.org In some cases, the catalyst can also facilitate the initial condensation step.

Role of Key Intermediates in Reaction Progression

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon, leading to the formation of a hemiaminal (or carbinolamine) intermediate. wikipedia.orglibretexts.org This intermediate is typically unstable and readily eliminates a water molecule to form the more stable imine. The equilibrium between the carbonyl compound, amine, hemiaminal, and imine is a critical aspect of the reaction. wikipedia.org

In catalytic reductions, an iminium ion can also be a key intermediate. Protonation of the imine nitrogen makes the carbon atom of the C=N bond more electrophilic and thus more susceptible to reduction by a hydride source. youtube.com The iminium ion is considered more reactive than the parent ketone or aldehyde. youtube.com

Influence of Solvent Systems and Additives on Reaction Efficiency and Selectivity

The choice of solvent can have a remarkable effect on the efficiency and selectivity of reductive amination reactions. researchgate.net Solvents can influence the rates of both imine formation and its subsequent hydrogenation. researchgate.net

| Solvent Type | Effect on Reductive Amination | Examples |

| Protic Solvents | Can participate in hydrogen bonding and proton transfer, potentially affecting the stability of intermediates. Methanol (B129727) is often considered an effective solvent due to its ability to facilitate both imine formation and hydrogenation. researchgate.net However, alcohols can sometimes undergo oxidation to form aldehyde/ketone impurities. acsgcipr.org | Water, Methanol, Ethanol researchgate.net |

| Aprotic Polar Solvents | Can solvate charged intermediates and reagents. Many polar aprotic solvents are suitable for reductive amination. | Dichloromethane, 1,2-dichloroethane, Ethyl acetate (B1210297), Dimethylformamide (DMF) acsgcipr.orgresearchgate.net |

| Aprotic Apolar Solvents | Generally less effective as they do not stabilize charged intermediates as well. | Cyclohexane, Toluene (B28343) researchgate.net |

Interactive Data Table: Solvent Effects on Reductive Amination

Additives can also play a significant role. Acidic additives can help catalyze the imine formation step and can also prevent the degradation of the amine product by forming salts. nih.gov In some cases, the choice of a specific reducing agent, such as sodium triacetoxyborohydride (B8407120), can be advantageous in certain solvent systems like ethyl acetate. acsgcipr.org The use of more environmentally benign solvents like ethyl acetate is also a growing area of interest. researchgate.netrsc.org

Kinetic Studies of Reaction Rates and Product Selectivity

Kinetic studies provide valuable insights into the factors that control the rate of reaction and the selectivity towards the desired product. In the context of the synthesis of this compound, kinetic analysis would focus on the rates of imine formation and its subsequent reduction.

The rate of imine formation is dependent on the concentration of the reactants (aldehyde and amine) and is influenced by pH. libretexts.org The rate of the reduction step depends on the concentration of the imine, the reducing agent (or hydrogen pressure in catalytic hydrogenation), and the catalyst loading.

A key challenge in the synthesis of secondary amines is preventing over-alkylation, which leads to the formation of tertiary amines as byproducts. rsc.org Kinetic control is therefore essential to maximize the yield of the desired secondary amine. This can be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. For example, in some systems, the transfer hydrogenation of the imine has been identified as the rate-determining step. acs.org

Systematic studies on the effect of solvent on reaction kinetics have shown that the rates of individual steps in the reductive amination process are highly solvent-dependent. researchgate.net For instance, methanol has been identified as an optimal solvent in certain cases due to the high rates of both imine formation and hydrogenation. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Benzyl 2 Methoxybenzyl Amine

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS)There is no available information on the LC-MS or tandem MS (MS/MS) analysis of Benzyl-(2-methoxybenzyl)amine, which would be used to determine its molecular weight and fragmentation behavior.

Due to the absence of this specific data, the requested article with its detailed structure and data tables cannot be produced at this time.

Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS)

Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) is a powerful technique for the accurate mass determination and structural elucidation of polar molecules like this compound. In positive ion mode, the secondary amine group is readily protonated to form the pseudomolecular ion [M+H]⁺. For this compound (C₁₅H₁₇NO, molecular weight 227.30 g/mol ), this ion would be observed at an m/z of approximately 228.31.

The high-resolution capabilities of QTOF-MS allow for the precise determination of the elemental composition from the measured mass. Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. In these experiments, the [M+H]⁺ precursor ion is subjected to collision-induced dissociation (CID), leading to characteristic fragment ions. The fragmentation of benzylamines is well-documented and typically involves cleavage at the C-N bonds. libretexts.org

Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Formation of the benzyl (B1604629) cation: Cleavage of the bond between the nitrogen and the unsubstituted benzyl group would yield the stable benzyl cation (C₇H₇⁺) at m/z 91.

Formation of the methoxybenzyl cation: Cleavage of the bond between the nitrogen and the 2-methoxybenzyl group would result in the 2-methoxybenzyl cation (C₈H₉O⁺) at m/z 121. nih.gov This fragment is often prominent in the mass spectra of methoxy-substituted benzyl compounds. researchgate.net

Loss of the methoxy (B1213986) group: The 2-methoxybenzyl fragment (m/z 121) can further lose a methyl radical (•CH₃) to form an ion at m/z 106, or a neutral formaldehyde (B43269) (CH₂O) molecule.

The relative abundances of these fragment ions provide a unique fingerprint for the molecule, allowing for its unambiguous identification and differentiation from its isomers. researchgate.net

Table 1: Predicted ESI-QTOF-MS Fragmentation Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₁₅H₁₈NO]⁺ | 228.1383 | Pseudomolecular ion |

| [C₈H₉O]⁺ | [C₈H₉O]⁺ | 121.0648 | 2-methoxybenzyl cation |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Benzyl cation |

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) for Rapid Characterization

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.gov It is particularly useful for the high-throughput screening of chemical compounds. For this compound, a sample could be introduced directly into the DART ion source, where a heated stream of metastable gas (typically helium) desorbs and ionizes the analyte. chemrxiv.org

DART is considered a "soft" ionization technique, and for this compound, it would primarily produce the protonated molecule, [M+H]⁺, at m/z 228.1. chemrxiv.org This provides rapid confirmation of the molecular weight.

For more detailed structural information, in-source collision-induced dissociation (is-CID) can be employed. By increasing the voltage potential between elements in the ion source, fragmentation of the protonated molecule can be induced. The resulting fragmentation patterns are similar to those observed in tandem MS experiments (like ESI-QTOF-MS/MS) and can be used to identify key structural motifs, such as the benzyl and 2-methoxybenzyl fragments. chemrxiv.org This capability makes DART-MS a powerful tool for the presumptive identification of this compound in various matrices. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present.

For this compound, the key vibrational modes would include:

N-H Stretch: A moderate to weak band is expected in the IR spectrum between 3300 and 3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene (B1212753) (-CH₂-) groups are observed just below 3000 cm⁻¹.

Aromatic C=C Bending: Multiple sharp bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the two aromatic rings.

C-N Stretch: The C-N stretching vibration for secondary amines is typically found in the 1180-1360 cm⁻¹ region.

C-O Stretch: A strong, characteristic band for the aryl-alkyl ether (Ar-O-CH₃) is expected around 1230-1270 cm⁻¹ (asymmetric stretch) and a weaker band near 1020-1075 cm⁻¹ (symmetric stretch).

Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic rings gives rise to strong bands in the 690-900 cm⁻¹ region. The monosubstituted benzene (B151609) ring would show strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹, while the ortho-disubstituted ring would have a characteristic band around 735-770 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations of the aromatic rings. The vapor phase IR spectrum of this compound is available in public databases. nih.gov Data from the related compound 2-Methoxybenzylamine (B130920) also provides insight into the expected vibrational frequencies. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1450-1600 | C=C Bending | Aromatic Ring |

| 1230-1270 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| 735-770 | C-H Out-of-Plane Bend | Ortho-disubstitution |

| 690-710 | C-H Out-of-Plane Bend | Monosubstitution |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound has not been publicly reported, the methodology is well-established. Growing a suitable single crystal, typically by slow evaporation from a solvent, would be the first step. The crystal would then be analyzed using a diffractometer. researchgate.net

The analysis would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). mdpi.com The resulting electron density map would be solved and refined to determine the exact coordinates of each atom in the molecule. This would confirm the connectivity and provide precise data on bond lengths and angles, such as the C-N-C bond angle and the torsion angles describing the orientation of the benzyl and 2-methoxybenzyl groups relative to the amine nitrogen. Studies on related substituted benzylamine (B48309) and benzyl bromide derivatives have shown how methoxy group substitution can influence molecular conformation. mdpi.comcardiff.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions

The data from a single-crystal X-ray diffraction study would also allow for a detailed analysis of the crystal packing and the network of intermolecular interactions that hold the molecules together in the solid state. mdpi.com

For this compound, the following interactions would be expected:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming weak N-H···N or N-H···O hydrogen bonds with neighboring molecules (the nitrogen or methoxy oxygen acting as acceptors).

π-π Stacking: The two aromatic rings could engage in π-π stacking interactions with the rings of adjacent molecules.

C-H···π Interactions: The aliphatic C-H bonds of the methylene groups could interact with the electron-rich π systems of the aromatic rings.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and positional isomers (e.g., Benzyl-(3-methoxybenzyl)amine and Benzyl-(4-methoxybenzyl)amine).

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for this purpose. The compound's volatility allows it to be analyzed by GC. A capillary column, often with a mid-polarity phase, would be used to separate the compound from other components in a mixture. researchgate.net The retention time is a characteristic property under specific GC conditions. The mass spectrometer detector then provides mass spectra for the eluting components, confirming their identity. GC is highly effective at separating regioisomers of methoxy-substituted benzylamines, where slight differences in polarity and boiling point lead to different retention times. researchgate.netojp.gov

High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is another powerful method for purity assessment. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) would be typical. The compound's purity can be determined by the area percentage of its peak in the chromatogram. HPLC can also be used to effectively separate this compound from its less polar or more polar impurities and isomers.

Computational Chemistry and Theoretical Investigations of Benzyl 2 Methoxybenzyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like Benzyl-(2-methoxybenzyl)amine. Studies on analogous structures frequently employ the B3LYP functional with a 6-311G++(d,p) or similar basis set to achieve a balance between accuracy and computational cost. ajchem-a.comeurjchem.comnih.govwiley.com

The first step in a theoretical analysis is to determine the molecule's most stable three-dimensional shape, or its optimized geometry. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For a closely related compound, N-(2-methoxy-benzyl)-acetamide (2MBA), DFT calculations have been used to establish its crystal structure geometry. eurjchem.com A similar analysis for this compound would yield crucial data on the spatial arrangement of its phenyl rings and the methoxy (B1213986) group, influencing its steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N | ~1.46 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Angle | C-N-C | ~112° |

| Dihedral Angle | C-C-N-C | Variable (describes ring orientations) |

Note: These values are illustrative, based on standard bond lengths and angles for similar functional groups and findings for related molecules. researchgate.net Precise values require specific DFT calculations for the title compound.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. ajchem-a.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests the molecule is more polarizable and reactive. ajchem-a.comresearchgate.net For the related N-(2-methoxy-benzyl)-acetamide, the HOMO-LUMO energy gap was calculated to be significant, indicating good stability. eurjchem.com A similar analysis for this compound would map the distribution of these orbitals and quantify its reactivity.

Table 2: Representative FMO Energies from DFT Calculations (Illustrative)

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.5 to -6.0 eV | Electron donating capacity |

| LUMO | -1.7 to -2.0 eV | Electron accepting capacity |

| Energy Gap (ΔE) | ~3.8 to 4.5 eV | Chemical reactivity and stability iucr.org |

Note: Values are representative based on studies of similar aromatic amines and benzylamine (B48309) derivatives. iucr.org The exact energies would be determined by DFT calculations (e.g., at the B3LYP/6-311G++(d,p) level). eurjchem.com

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The map uses a color scale where red indicates electron-rich areas (negative potential), such as those around electronegative atoms like oxygen and nitrogen, and blue indicates electron-poor areas (positive potential), typically around hydrogen atoms. researchgate.netproteopedia.org For this compound, the MEP surface would highlight the nitrogen atom of the amine and the oxygen atom of the methoxy group as primary sites for electrophilic interaction. eurjchem.com This analysis is crucial for predicting how the molecule will interact with biological receptors and other molecules. mdpi.com

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to predict the electronic behavior of the molecule. These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity. iucr.org

Table 3: Key Quantum Chemical Descriptors

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. ajchem-a.comiucr.org |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. iucr.org |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the ability to accept electrons. ajchem-a.comiucr.org |

These properties are derived from FMO energies and are instrumental in quantitative structure-activity relationship (QSAR) studies. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.goviucr.org The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show different types of close contacts with neighboring molecules. researchgate.netresearchgate.net This analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. nih.goviucr.org

For benzylamine and methoxy-containing compounds, these plots typically show that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to crystal packing. iucr.orgnih.gov For example, in a related benzylamine derivative, H···H contacts accounted for 63.2% of interactions, while O···H/H···O and C···H/H···C contacts contributed 20.1% and 14.4%, respectively. iucr.org A similar analysis on this compound would provide a detailed quantitative breakdown of the forces governing its solid-state structure.

Table 4: Representative Contributions to the Hirshfeld Surface for Methoxy-Benzyl Compounds (Illustrative)

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 50-65% iucr.orgresearchgate.net |

| C···H/H···C | 14-22% researchgate.netresearchgate.net |

| O···H/H···O | 12-21% iucr.orgresearchgate.netresearchgate.net |

| Other (N···H, C···C, etc.) | <5% nih.govresearchgate.net |

Note: These percentages are illustrative, based on published data for structurally similar compounds. iucr.orgnih.govresearchgate.netresearchgate.net

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving benzylamine derivatives. These computational approaches map out potential energy surfaces, identify transition states, and calculate the energy barriers associated with different reaction pathways.

Research on related compounds, such as the thermally induced rearrangement of O-benzyl thiocarbamates, demonstrates the power of these methods. kiku.dk In such studies, calculations can reveal whether a reaction proceeds through a concerted mechanism or via intermediates, such as an ion pair. kiku.dk For a molecule like this compound, theoretical investigations could, for example, model its synthesis via the reductive amination of 2-methoxybenzaldehyde (B41997) with benzylamine or its participation in catalytic cycles like cyclopalladation. acs.org

DFT calculations can predict the activation energies (ΔG‡) and reaction energies (ΔE) for proposed mechanistic steps. For instance, in a hypothetical N-alkylation reaction, computational models could compare the energetics of a direct SN2 pathway versus a mechanism involving intermediate complexes. The influence of the methoxy substituent on the electronic properties of the aromatic ring and its effect on reaction rates can be quantified. kiku.dk

Table 1: Hypothetical DFT Calculation Results for a Reaction Step Involving this compound

| Parameter | Calculated Value (kcal/mol) | Description |

| ΔEreaction | -15.8 | The overall energy change from reactants to products, indicating an exothermic step. |

| ΔG‡ (Transition State 1) | +22.5 | The Gibbs free energy of activation, representing the energy barrier that must be overcome for the reaction to proceed. |

| Intermediate 1 Energy | -5.2 | The relative energy of a stable intermediate formed during the reaction pathway. |

Note: This table is illustrative and presents typical data obtained from theoretical studies on reaction energetics.

These theoretical models provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering insights into bond-breaking and bond-forming events and the stability of transient species. mdpi.com

In Silico Approaches for Structure-Function Relationship Studies

In silico methods are crucial for predicting the biological activity of molecules and understanding their structure-function relationships. These computational techniques include molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and the analysis of molecular properties.

Molecular docking simulations can predict how this compound or its derivatives might bind to the active site of a biological target, such as an enzyme or receptor. pensoft.netmdpi.com For example, studies on N-(2-methoxy-benzyl)-acetamide, a closely related structure, have used docking to investigate its interaction with proteins like PARP, a target in cancer therapy. researchgate.net Such simulations calculate a binding energy or docking score and reveal key intermolecular interactions like hydrogen bonds and π-π stacking, which stabilize the ligand-protein complex. mdpi.comresearchgate.net The presence of the benzyl (B1604629) and methoxybenzyl groups provides a combination of hydrophobic and potential hydrogen-bonding sites that can be critical for binding.

Table 2: Example of Molecular Docking Results for a this compound Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| TrmD | -8.5 | TYR101, ARG154 | π-π stacking, Hydrogen Bond |

| AChE | -9.2 | TRP82, PHE329 | π-π stacking |

| PARP | -7.9 | GLY202, SER245 | Hydrogen Bond |

Note: This table is a representative example based on docking studies of similar compounds. pensoft.netmdpi.comresearchgate.net TrmD (tRNA (Guanine37-N1)-methyltransferase) and AChE (Acetylcholinesterase) are other potential targets studied for related amine structures. pensoft.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.govekb.eg For a class of compounds including this compound, a QSAR model would use calculated molecular descriptors (e.g., lipophilicity (logP), molecular weight, electronic properties) to predict their potency. wiley.commdpi.com Studies on related benzylamides and benzylamines have shown that descriptors representing steric bulk and electronic effects are often crucial for activity. pensoft.netacs.org

Furthermore, in silico analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the molecule's reactivity and interaction patterns. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability, while MEP maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions. researchgate.net

Applications of Benzyl 2 Methoxybenzyl Amine in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The strategic placement of the benzyl (B1604629) and 2-methoxybenzyl groups on the nitrogen atom of Benzyl-(2-methoxybenzyl)amine makes it a highly useful building block for constructing intricate molecular architectures. The distinct reactivity of these two groups allows for selective transformations, enabling chemists to introduce diverse functionalities and build up molecular complexity in a controlled manner. This attribute is particularly valuable in the total synthesis of natural products and the design of novel bioactive compounds.

The amine functionality of this compound provides a nucleophilic center that can readily participate in a variety of carbon-nitrogen bond-forming reactions. These reactions are fundamental to the assembly of more complex molecular frameworks. For instance, the nitrogen atom can be acylated, alkylated, or arylated to introduce new substituents and extend the molecular scaffold.

Role in the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comelsevierpure.com this compound serves as a key precursor for the synthesis of a variety of these important ring systems. openmedicinalchemistryjournal.comelsevierpure.com Through carefully designed reaction sequences, the inherent reactivity of the amine and the flanking benzyl groups can be harnessed to construct diverse heterocyclic cores.

One common strategy involves intramolecular cyclization reactions. By introducing appropriate functional groups onto the benzyl or methoxybenzyl rings, or through reactions involving the benzylic positions, it is possible to forge new rings and generate complex polycyclic systems. For example, palladium-catalyzed reactions have emerged as powerful methods for constructing cyclic compounds. mdpi.com In such transformations, a π-propargylpalladium intermediate can be formed, which then undergoes nucleophilic attack to create a π-allylpalladium complex that can subsequently cyclize. mdpi.com The presence of two nitrogen nucleophiles in derivatives of 2-aminobenzylamines makes them ideal candidates for intramolecular cyclization to form structures like 1,4-benzodiazepines. mdpi.com

Precursor in the Development of Fine Chemicals and Specialized Functional Molecules

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. This compound and its derivatives are valuable precursors in the synthesis of a range of fine chemicals and functional molecules with tailored properties. The ability to selectively modify the benzyl and methoxybenzyl groups, as well as the amine nitrogen, allows for the creation of a diverse library of compounds. These molecules can be designed to possess specific electronic, optical, or biological properties, making them suitable for applications in areas such as materials science, medicinal chemistry, and catalysis. For example, benzylamines are used in the manufacturing of various pharmaceuticals. wikipedia.org

Strategies for Benzyl and Methoxybenzyl Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. The benzyl (Bn) group is a widely used protecting group for amines due to its stability under many reaction conditions and the relative ease of its removal. acs.org The 2-methoxybenzyl group, a substituted benzyl ether, offers distinct advantages in terms of its cleavage conditions.

Methodologies for the Installation of Benzyl Protecting Groups

The introduction of a benzyl group onto an amine, a process known as N-benzylation, can be achieved through several methods. tcichemicals.com A common approach is the reaction of the amine with a benzyl halide, such as benzyl bromide, in the presence of a base. organic-chemistry.org The base serves to neutralize the hydrogen halide formed during the reaction. Other methods for N-alkylation of amines include using alcohols in a "borrowing hydrogen" methodology catalyzed by transition metals like iridium or manganese. organic-chemistry.org

| Reagent/Catalyst | Description |

| Benzyl Halide (e.g., Benzyl Bromide) | A common and effective reagent for benzylation in the presence of a base. organic-chemistry.org |

| Iridium Complexes | Highly reactive catalysts for N-monoalkylation of amides with alcohols. organic-chemistry.org |

| Manganese Pincer Catalysts | Enable atom-economic N-alkylation of amines with alcohols. organic-chemistry.org |

| Copper(I) Bromide | A catalyst for the C-N coupling of aliphatic halides with amines at room temperature. organic-chemistry.org |

Chemical and Catalytic Methods for Cleavage of Benzyl Protecting Groups

The removal of the benzyl group, or debenzylation, is a crucial step in many synthetic sequences. One of the most common and mildest methods is catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org In this process, the N-benzylated compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgorganic-chemistry.org This reaction cleaves the carbon-nitrogen bond, liberating the free amine and producing toluene (B28343) as a byproduct. organic-chemistry.org To avoid the reduction of other sensitive functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be used as the hydrogen source. organic-chemistry.org

Other methods for N-debenzylation include the use of strong acids, although this is limited to substrates that can withstand acidic conditions. acs.orgorganic-chemistry.org Oxidative cleavage methods have also been developed, employing reagents such as bromo radicals or photoredox catalysis. organic-chemistry.org

| Method | Reagents/Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Mild, common, produces toluene as a byproduct. organic-chemistry.orgorganic-chemistry.org |

| Transfer Hydrogenation | Formic acid, Pd/C | Fast and simple removal of O-benzyl groups. organic-chemistry.org |

| Acid Cleavage | Strong acids (e.g., H₂SO₄, TFA) | Limited to acid-stable molecules. acs.orgorganic-chemistry.org |

| Oxidative Cleavage | Bromo radicals, photoredox catalysis | Provides an alternative to reductive methods. organic-chemistry.org |

Distinctive Reactivity and Selectivity of Substituted Benzyl Ethers in Deprotection

Substituted benzyl ethers, such as the para-methoxybenzyl (PMB) ether, exhibit different reactivity profiles compared to the unsubstituted benzyl ether, allowing for selective deprotection. organic-chemistry.org The electron-donating methoxy (B1213986) group on the aromatic ring makes the PMB group more susceptible to oxidative cleavage. organic-chemistry.org Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave PMB ethers in the presence of other protecting groups, including unsubstituted benzyl ethers. organic-chemistry.org This selectivity is attributed to the ability of the methoxy group to stabilize the intermediate carbocation formed during the reaction. organic-chemistry.org

The ortho-methoxy substitution in this compound also influences its reactivity, although the effects can be more complex due to potential chelation with metal catalysts or steric hindrance. The selective cleavage of one benzyl-type group in the presence of the other is a key strategic consideration in syntheses employing this building block.

| Protecting Group | Cleavage Conditions |

| Benzyl (Bn) | Catalytic hydrogenation (H₂, Pd/C), strong acids. acs.orgorganic-chemistry.org |

| para-Methoxybenzyl (PMB) | Oxidative cleavage (DDQ, CAN), acidic conditions. organic-chemistry.orguniversiteitleiden.nl |

Principles of Multi-Target-Directed Ligand Design Employing Benzylamine (B48309) Scaffolds

The development of drugs capable of interacting with multiple biological targets, known as Multi-Target-Directed Ligands (MTDLs), represents a promising and effective strategy for treating complex, multifactorial diseases such as Alzheimer's disease (AD). nih.govnih.govnih.gov Unlike traditional "one-target, one-molecule" approaches, the MTDL paradigm aims to design a single chemical entity that can simultaneously modulate several pathophysiological pathways, potentially offering improved therapeutic efficacy and a better safety profile. nih.govnih.gov

The benzylamine scaffold, a structural motif consisting of a benzyl group attached to an amine, has emerged as a valuable and privileged framework in the design of MTDLs. nih.govwikipedia.orgdrugbank.com Its value lies in its structural simplicity, synthetic accessibility, and the ability to be readily modified. These features allow for the strategic incorporation of various pharmacophoric elements necessary for interacting with diverse biological targets. The benzylamine core provides a robust platform for creating hybrid compounds where different functionalities can be tuned to achieve a balanced activity profile against multiple disease-related proteins. nih.govjneonatalsurg.com

A primary principle in designing benzylamine-based MTDLs is the concept of pharmacophore hybridization. This involves combining the structural features of known ligands for different targets into a single molecule. nih.govnih.gov For instance, in the context of Alzheimer's disease, researchers have successfully designed N-benzylpiperidine and benzyl piperazine (B1678402) derivatives that act as dual inhibitors of key enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), or cholinesterases and monoamine oxidase B (MAO-B). nih.govnih.govjneonatalsurg.com

In these designs, the benzylamine portion often serves a critical role in binding to one of the targets. A well-documented example is the interaction of the N-benzyl group with the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov This interaction is not only crucial for inhibiting the enzyme but also for preventing the AChE-induced aggregation of amyloid-β (Aβ) peptides, a key pathological event in Alzheimer's disease. nih.govnih.gov The amine portion, often integrated into a heterocyclic system like piperidine (B6355638) or piperazine, can be linked via a suitable spacer to another pharmacophore designed to inhibit a second target, such as BACE-1 or MAO-B. nih.govnih.gov

The versatility of the benzylamine scaffold allows for fine-tuning of its polypharmacology. Substitutions on the phenyl ring or alterations to the linker and the second pharmacophoric group can modulate the potency and selectivity against the intended targets, allowing for the optimization of a balanced dual-action ligand. nih.gov

Research Findings on Benzylamine-Based MTDLs

Several studies have demonstrated the successful application of these principles, yielding promising multi-target drug candidates.

N-Benzylpiperidine Analogs as Dual AChE and BACE-1 Inhibitors: A series of N-benzylpiperidine analogs were designed and synthesized to simultaneously inhibit both AChE and BACE-1. nih.gov The design strategy involved linking the N-benzylpiperidine moiety (targeting the PAS of AChE) to various BACE-1 inhibitory pharmacophores. Compounds 40 and 41 from this study emerged as potent and balanced inhibitors of both enzymes. Furthermore, these compounds demonstrated the ability to inhibit Aβ aggregation, showed good brain permeability in in-vitro assays, and were found to be non-toxic to neuroblastoma cells. nih.gov

| Compound | Target 1: AChE IC₅₀ (µM) | Target 2: BACE-1 IC₅₀ (µM) | Aβ Aggregation Inhibition | Brain Permeability (PAMPA-BBB) |

| 40 | Data not specified | Data not specified | Significant | High |

| 41 | Data not specified | Data not specified | Significant | High |

| Data derived from a study on N-benzylpiperidine analogs as multi-functional inhibitors. nih.gov |

Benzothiazole-Piperidine Hybrids as MTDLs for AD: In another study, new benzothiazole (B30560) derivatives were developed as MTDLs for Alzheimer's disease. nih.gov These compounds were designed to interact with histamine (B1213489) H₃ receptors (H₃R) while also inhibiting cholinesterases (AChE and BuChE) and MAO-B. Compound 3s , which incorporates a pyrrolidinyl-benzothiazole core linked to a pentyl chain, was identified as a promising MTDL with potent H₃R affinity and significant inhibitory activity against AChE, BuChE, and MAO-B. nih.gov

| Compound | Target 1: H₃R Kᵢ (µM) | Target 2: AChE IC₅₀ (µM) | Target 3: BuChE IC₅₀ (µM) | Target 4: MAO-B IC₅₀ (µM) |

| 3s | 0.036 | 6.7 | 2.35 | 1.6 |

| Data from a study on benzothiazole derivatives as multitargeted-directed ligands. nih.gov |

These research findings underscore the utility of the benzylamine scaffold as a foundational element in the rational design of multi-target-directed ligands, providing a viable pathway to novel therapeutics for complex diseases.

Catalytic Roles and Coordination Chemistry of Benzyl 2 Methoxybenzyl Amine and Analogues

Design and Synthesis of Ligands Derived from Benzyl-(2-methoxybenzyl)amine Architectures

The synthesis of this compound and its structural analogues is most commonly achieved through reductive amination. This well-established method involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced to the desired secondary amine. ias.ac.in

For the synthesis of this compound, the process entails the reaction of 2-methoxybenzaldehyde (B41997) with benzylamine (B48309). The resulting imine is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) or through catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C). ias.ac.inresearchgate.net This approach is highly versatile and allows for the preparation of a wide array of substituted dibenzylamine (B1670424) derivatives by varying the starting aldehyde and amine.

A key synthetic pathway is illustrated below: Step 1: Imine Formation 2-Methoxybenzaldehyde + Benzylamine ⇌ N-(2-methoxybenzylidene)phenylmethanamine + H₂O

Step 2: Reduction N-(2-methoxybenzylidene)phenylmethanamine + [Reducing Agent] → this compound

This synthetic strategy is not limited to the parent compound. Analogues with different substitution patterns, such as 2,4-dimethoxybenzylamine, can be synthesized through multi-step reactions starting from readily available industrial materials like m-xylylene dimethyl ether. google.com Furthermore, these dibenzylamine scaffolds can serve as intermediates for more complex ligands, such as dithiocarbamates, which are synthesized from the secondary amine precursors and subsequently used to form coordination complexes.

Formation of Metal Complexes with Transition Metals and Their Characterization

The nitrogen atom in the this compound framework possesses a lone pair of electrons, making it an effective donor for coordinating with transition metal ions. These ligands can form stable complexes with a variety of metals, including iron, copper, and nickel. The resulting coordination compounds are central to their catalytic activity. swosu.edu

The characterization of these metal complexes is crucial for understanding their structure and electronic properties. Standard analytical techniques include:

Spectroscopy (FTIR, UV-Vis): Infrared spectroscopy helps confirm the coordination of the amine to the metal by observing shifts in the characteristic vibrational frequencies. UV-visible spectroscopy provides insights into the electronic transitions within the complex. swosu.edunih.gov

Magnetic Susceptibility and EPR: For paramagnetic metal centers like Cu(II) or Fe(III), these techniques are used to determine the magnetic state and local environment of the metal ion. nih.govresearchgate.net

Research on analogous systems provides valuable insights. For instance, diiron(II) complexes with benzyl-substituted pyridine (B92270) and aniline (B41778) ligands have been synthesized and crystallographically characterized. nih.gov Similarly, transition metal complexes of Mn(II), Co(II), and Ni(II) with Schiff base ligands derived from aromatic aldehydes have been shown to form stable, often octahedral, geometries where the nitrogen of the azomethine group is a key coordination site. journalijar.com

Table 1: Examples of Metal Complexes with Related Amine/Imine Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Characterization Methods |

|---|---|---|---|

| Fe(II) | Benzyl-substituted Pyridine | Doubly-bridged Dinuclear | X-ray Crystallography |

| Cu(II), Ni(II), Co(II) | Schiff Base (aromatic) | Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Co(III), Fe(III), Cr(III) | Thiadiazole-benzenesulfonamide | Octahedral | IR, 1H-NMR, Mass Spectrometry |

Application in Homogeneous Catalysis for Organic Transformations

Metal complexes derived from this compound and its analogues are effective catalysts in homogeneous systems, where the catalyst is dissolved in the reaction medium. The ligand architecture plays a critical role in tuning the reactivity and selectivity of the metal center.

A notable application is in palladium-catalyzed reactions. For example, palladium complexes are used in the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to synthesize 1,4-benzodiazepines, an important class of heterocyclic compounds. mdpi.com In these reactions, the amine-based ligand coordinates to the palladium center, influencing the stereochemical outcome and efficiency of the catalytic cycle. mdpi.com

Furthermore, related amine ligands are employed in various other transformations. Copper complexes with amine-based ligands have demonstrated catalytic activity in Henry reactions (nitroaldol reactions). researchgate.net The structure of the ligand is shown to directly influence the enantioselectivity of the reaction, highlighting the importance of rational ligand design.

Utilization in Heterogeneous Catalysis Systems

While homogeneous catalysts offer high activity, their separation from the reaction products can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), addresses this issue. Ligands like this compound can be incorporated into heterogeneous systems, often by immobilizing them or their metal complexes onto a solid support.

A prominent strategy involves supporting metal nanoparticles on materials like activated carbon or metal oxides. For instance, the reductive amination of benzaldehyde (B42025), a key step in benzylamine synthesis, has been studied extensively using solid catalysts such as Raney Ni, Ni/SiO₂, and Ru/C. researchgate.net These systems facilitate the reaction under slurry conditions and allow for easier catalyst recovery and recycling. Research has shown that catalysts like Ru on an acidic activated carbon support can achieve highly selective reductive amination of benzaldehyde to benzylamine. researchgate.net The interaction between the amine intermediates and the solid catalyst surface is crucial for the reaction's progress and for minimizing the formation of by-products. researchgate.net

Ligand Structure-Performance Relationships in Catalytic Reaction Efficiency and Selectivity

The relationship between the ligand's structure and the catalyst's performance is a central theme in catalysis research. Subtle modifications to the ligand can lead to significant changes in reaction efficiency (turnover frequency) and selectivity (chemo-, regio-, and enantioselectivity).

Studies on dinuclear zinc catalysts used for asymmetric Henry reactions have explicitly demonstrated the effect of ligand structure. By systematically modifying the ligand framework, researchers can tune the catalyst to produce desired enantiomers of pharmacologically relevant molecules like (-)-denopamine and (-)-arbutamine. nih.gov The steric and electronic properties of the substituents on the ligand directly impact the transition state of the reaction, thereby controlling the stereochemical outcome. researchgate.netnih.gov

Similarly, in diiron complexes designed to model oxygenase enzymes, the placement of substituents on the ancillary N-donor ligands is critical. Research has shown that the extent of hydrocarbon oxidation depends on the specific ligand set. nih.gov When a substrate-like moiety, such as a benzyl (B1604629) group, is positioned close to the diiron center, it can undergo oxidation, demonstrating a clear link between the ligand's spatial arrangement and the catalyst's function. nih.gov This principle underscores the importance of designing ligands with precisely controlled architectures to achieve specific catalytic transformations.

Q & A

Q. What are the most reliable synthetic routes for Benzyl-(2-methoxybenzyl)amine in academic settings?

The reductive alkylation of heterocyclic amines is a widely used method. For example, sodium borohydride in methanol effectively reduces imine intermediates formed between 2-methoxybenzylamine and benzyl halides. This method is scalable and avoids hazardous reagents, with yields typically exceeding 80% after purification via flash chromatography . Key steps include:

- Formation of the imine intermediate under inert conditions.

- Reduction with NaBH₄ at 0–5°C to prevent side reactions.

- Characterization via ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy protons) and HRMS to confirm molecular ions (e.g., m/z 286.1538 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Identifies functional groups (e.g., methoxy, benzyl protons) and confirms regiochemistry. For example, coupling constants (J = 4–12 Hz) distinguish between aliphatic and aromatic protons .

- HRMS : Validates molecular weight and isotopic patterns (e.g., m/z 315.1850 [M+H]⁺ for nitrile derivatives) .

- Melting Point Analysis : Detects purity (e.g., sharp melting points ~92°C indicate minimal impurities) .

Advanced Research Questions

Q. How can catalytic methods optimize the synthesis of this compound derivatives?

Transition metal catalysts (e.g., palladium) enhance efficiency in cross-coupling or hydrogenation steps. For example:

- Palladium-Catalyzed Alkylation : Reduces reaction time by 30–50% compared to traditional methods .

- Flow Reactors : Improve yield and reproducibility by maintaining precise temperature/pressure conditions during continuous synthesis .

- Mechanistic Insights : Monitor intermediates via in situ IR spectroscopy to optimize catalyst loading .

Q. How should researchers resolve contradictions in spectral data for novel derivatives?

Contradictions often arise from:

- Regioisomeric Impurities : Use 2D NMR (e.g., NOESY) to differentiate between ortho and para substituents .

- Solvent Artifacts : Compare spectra in deuterated vs. non-deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Dynamic Processes : Variable-temperature NMR can reveal conformational exchange in flexible derivatives .

Q. What functionalization strategies enhance the bioactivity of this compound?

- Propargylation : Introduce alkynes (e.g., using propargyl bromide) for click chemistry applications, enabling conjugation to biomolecules .